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molecular formula C6H8N4O3 B454690 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 78208-58-9

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B454690
M. Wt: 184.15g/mol
InChI Key: JZIBSZJXVQEBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04317823

Procedure details

1.1 ml of hydrazine hydrate are added dropwise at 60° to 75° C. to a suspension of 2.0 g of 1,3-dimethyl-4-nitropyrazole-5-carboxamide and approximately 0.2 g of moist Raney nickel in 15 ml of ethanol; the solution is kept at the boil for 1.5 hours and is filtered. The filtrate is concentrated to dryness in vacuo, and 1.3 g of the hydrochloride, mp 232° to 234° C. (dec.), are precipitated by means of an ethereal solution of hydrogen chloride.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][N:5]1[C:9]([C:10]([NH2:12])=[O:11])=[C:8]([N+:13]([O-])=O)[C:7]([CH3:16])=[N:6]1>[Ni].C(O)C>[NH2:13][C:8]1[C:7]([CH3:16])=[N:6][N:5]([CH3:4])[C:9]=1[C:10]([NH2:12])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
O.NN
Name
Quantity
2 g
Type
reactant
Smiles
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness in vacuo, and 1.3 g of the hydrochloride, mp 232° to 234° C. (dec.)
CUSTOM
Type
CUSTOM
Details
are precipitated by means of an ethereal solution of hydrogen chloride

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC=1C(=NN(C1C(=O)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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